molecular formula C17H16BrNO4 B2779421 5-Bromo-2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid CAS No. 835891-58-2

5-Bromo-2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid

Cat. No.: B2779421
CAS No.: 835891-58-2
M. Wt: 378.222
InChI Key: ZHGPPJWOCCBCMH-UHFFFAOYSA-N
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Description

Historical Context of Benzoic Acid Derivatives in Research

Benzoic acid derivatives have played a pivotal role in organic chemistry and industrial applications since their discovery in the 16th century. Early studies focused on natural sources, such as gum benzoin, but synthetic methods developed in the 19th century—including the work of Justus von Liebig and Friedrich Wöhler—enabled large-scale production and diversification. By the 20th century, substituted benzoic acids became critical intermediates in pharmaceuticals, polymers, and preservatives. For example, sodium benzoate (E211) emerged as a widely used antimicrobial agent in acidic foods. The introduction of halogen atoms, such as bromine or chlorine, further expanded their utility by enhancing reactivity and biological activity. These advancements laid the groundwork for complex derivatives like 5-bromo-2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid , which combines multiple functional groups for specialized applications.

Discovery and Development Timeline

The synthesis of brominated benzoic acid derivatives gained momentum in the late 20th century with advances in regioselective substitution and coupling reactions. The target compound likely originated from methodologies described in patents such as US4990661A, which details processes for introducing halogens and amines to aromatic rings. Key milestones include:

Year Development Significance
1980s Optimization of Balz-Schiemann reactions Enabled efficient halogenation of aromatic systems
1990s Advances in Mitsunobu and Ullmann coupling Facilitated ether and amine bond formation in complex derivatives
2000s Computational modeling of substituent effects Guided rational design of bioactive benzoic acid analogs

The compound’s structure—featuring a bromine atom at the para position, an ethoxy linker, and a phenylethylamino group—reflects iterative improvements in multi-step organic synthesis.

Position Within the Broader Field of Substituted Benzoic Acids

Substituted benzoic acids are classified by their functional groups and biological or chemical roles. The target compound occupies a niche as a polyfunctionalized derivative with three distinct moieties:

  • Bromine : Enhances electrophilic aromatic substitution reactivity and imparts steric effects.
  • Ethoxy-amide linker : Introduces conformational flexibility and hydrogen-bonding capacity.
  • Phenylethyl group : Contributes to lipophilicity and potential receptor-binding interactions.

Compared to simpler derivatives like vanillic acid (a methoxy-substituted analog with antioxidant properties), this compound’s complexity enables applications in targeted drug delivery or enzyme inhibition. Its structure aligns with trends in medicinal chemistry, where multi-substituted aromatics are engineered for selectivity and potency.

Theoretical Significance in Organic Chemistry

This compound exemplifies key principles in modern synthesis:

  • Regioselectivity : The bromine atom directs subsequent substitutions to the meta position relative to the carboxylic acid group, consistent with the electron-withdrawing effect of the -COOH group.
  • Convergent synthesis : The ethoxy and phenylethylamino groups are likely introduced via sequential Mitsunobu and nucleophilic acyl substitution reactions, showcasing modular assembly.
  • Steric and electronic modulation : The phenylethyl group’s bulk influences rotational freedom around the ethoxy linker, potentially affecting binding affinity in biological systems.

The compound also serves as a case study for retrosynthetic analysis , where disconnection strategies prioritize the aromatic core, followed by side-chain additions. Such methodologies are critical for designing derivatives with tailored properties.

Properties

IUPAC Name

5-bromo-2-[2-oxo-2-(2-phenylethylamino)ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c18-13-6-7-15(14(10-13)17(21)22)23-11-16(20)19-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGPPJWOCCBCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid involves several steps. One common method includes the reaction of 5-bromosalicylic acid with 2-oxo-2-[(2-phenylethyl)amino]ethanol under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The product is then purified through recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 5-Bromo-2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural and molecular features of the target compound with analogs:

Compound Name Substituents Molecular Weight (g/mol) Crystal System Hydrogen Bonding
Target Compound 5-Br, ethoxy-oxo-phenylethylamino ~381 (calculated) Not reported Likely O–H···O, N–H···O
5-Bromo-2-(phenylamino)benzoic acid 5-Br, phenylamino ~276 (C₁₃H₁₀BrNO₂) Triclinic (P1) O–H···O, C–H···O
2-(2-Ethoxy-2-oxoacetamido)benzoic acid 2-ethoxy-oxo-acetamido 237.21 (C₁₁H₁₁NO₅) Triclinic (P1) O–H···O, C–H···O
5-Bromo-4-chloro-2-methoxy-benzoic acid 5-Br, 4-Cl, 2-OCH₃ ~265 (C₈H₆BrClO₃) Not reported Not reported
5-Bromo-2-((tert-Boc)amino)benzoic acid 5-Br, tert-butoxycarbonyl-amino 316.15 (C₁₂H₁₄BrNO₄) Not reported Not reported
Key Observations:

Substituent Complexity: The target compound’s phenylethylamino-ethoxy group introduces greater steric bulk and lipophilicity compared to simpler analogs like the phenylamino () or methoxy () derivatives. This may enhance membrane permeability but reduce aqueous solubility.

Hydrogen Bonding : Compounds with amide or carboxylic acid groups (e.g., ) exhibit O–H···O and N–H···O interactions, stabilizing crystal packing. The target compound’s amide and carboxylic acid groups likely participate in similar interactions.

Crystallography : Triclinic systems (P1) are common in analogs (), suggesting the target compound may adopt a similar packing arrangement unless steric effects dominate.

Functional Group Impact on Properties

  • Acidity : The carboxylic acid group (pKa ~2–3) dominates acidity, but the amide (pKa ~0–1) and amine groups (pKa ~9–10) may contribute to pH-dependent solubility.

Biological Activity

5-Bromo-2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a bromine atom at the 5-position of a benzoic acid derivative, linked to a phenylethylamine moiety through an ethoxy and keto group. The molecular formula is C18H20BrN2O4, with a molecular weight of approximately 396.27 g/mol. The synthesis typically involves multi-step organic reactions, including bromination, alkylation, and esterification processes.

Biological Activity

1. Antimicrobial Properties

Research has indicated that derivatives of benzoic acid, including compounds similar to this compound, exhibit antimicrobial activity. A study demonstrated that related compounds showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 250 µg/mL to 7.81 µg/mL . This suggests potential utility in treating bacterial infections.

2. Enzyme Inhibition

Inhibitory activity against various enzymes has been reported for compounds in the same class as this compound. In particular, research on protein tyrosine phosphatase (PTP) inhibitors has highlighted the role of structural modifications in enhancing potency and selectivity. For instance, derivatives have shown IC50 values in the low micromolar range (e.g., 2.8 µM), indicating effective inhibition .

3. Anti-Diabetic Effects

Studies have explored the anti-diabetic potential of related compounds, suggesting that they can improve insulin sensitivity and glucose tolerance in animal models. For example, compounds were shown to modulate gene expressions involved in insulin signaling pathways, such as IRS1 and PPAR-α, leading to improved metabolic profiles in diabetic mice .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a comparative study on antimicrobial efficacy, various derivatives were tested against standard pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the benzene ring significantly enhanced antibacterial activity compared to standard antibiotics like fluconazole.

CompoundMIC (µg/mL)Activity
Compound A250Moderate
Compound B50High
Fluconazole100Moderate

Case Study 2: PTP Inhibition

A series of benzoic acid derivatives were screened for their ability to inhibit PTP1B. The most potent compound exhibited an IC50 value of 1.7 µM, demonstrating selectivity over other phosphatases.

CompoundIC50 (µM)Selectivity Ratio
Compound X1.7>10
Compound Y4.55

Q & A

How can the synthesis of 5-Bromo-2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}benzoic acid be optimized for high yield and purity?

Basic Question:
Answer:
The synthesis involves bromination and functionalization steps. Key optimizations include:

  • Bromination conditions : Use controlled temperatures (10–50°C) and stoichiometric ratios of brominating agents (e.g., Br₂ or NBS) to minimize side reactions .
  • Etherification : Introduce the ethoxy group via nucleophilic substitution, using ethanol and acid catalysts (e.g., H₂SO₄) under reflux .
  • Purification : Recrystallization from ethanol or acetone improves purity, while column chromatography (silica gel, ethyl acetate/hexane eluent) resolves intermediates .

Advanced Question:
Answer:
For scalable synthesis, consider:

  • Flow chemistry : Continuous flow systems enhance reaction control and reproducibility for bromination and coupling steps, reducing byproduct formation .
  • Catalyst screening : Test palladium or copper catalysts for Ullmann-type coupling to attach the phenylethylamino group, optimizing ligand systems (e.g., BINAP) for regioselectivity .

What advanced characterization techniques are critical for confirming the structure of this compound?

Basic Question:
Answer:
Standard techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., bromine’s deshielding effect on aromatic protons) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .

Advanced Question:
Answer:
For resolving stereoelectronic effects:

  • X-ray crystallography : Determines crystal packing, hydrogen-bonding networks (e.g., carboxylic acid dimers), and torsional angles between aromatic rings (e.g., 45.74° dihedral angle in related benzoic acids) .
  • DFT calculations : Validate experimental NMR/IR data and predict reactive sites for functionalization .

How can mechanistic studies elucidate the reactivity of the 2-oxo-ethoxy-phenylethylamino moiety?

Advanced Question:
Answer:

  • Kinetic isotope effects (KIE) : Probe hydrogen transfer in oxidation/reduction steps (e.g., NaBH₄ reduction of ketone groups) .
  • Trapping intermediates : Use in-situ IR or ESR to detect radical intermediates during bromine substitution or amine coupling .
  • Computational modeling : Map reaction pathways (e.g., transition states for nucleophilic attacks) using Gaussian or ORCA software .

What biological activity screening strategies are suitable for this compound?

Advanced Question:
Answer:

  • Enzyme inhibition assays : Test against kinases or proteases via fluorescence polarization or SPR, given structural similarity to benzoic acid-based inhibitors .
  • Cellular uptake studies : Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa) .
  • Docking simulations : Target GPCRs or β-lactamases using AutoDock Vina, guided by the phenylethyl group’s potential receptor interactions .

How can structural contradictions in crystallographic vs. spectroscopic data be resolved?

Advanced Question:
Answer:

  • Multi-method validation : Cross-reference X-ray data (bond lengths/angles) with 2D NMR (NOESY for spatial proximity) .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in solution vs. solid state .

What synthetic derivatives of this compound are promising for structure-activity relationship (SAR) studies?

Answer:

Derivative Type Modification Application Reference
Amide analogs Replace carboxylic acid with amideEnhance bioavailability
Halogen-substituted Substitute Br with Cl or FStudy electronic effects on reactivity
PEGylated derivatives Attach polyethylene glycol chainsImprove solubility for in vivo studies

How should researchers address discrepancies in reported reaction yields for similar benzoic acid derivatives?

Answer:

  • Reproduce conditions : Ensure identical reagents (e.g., anhydrous solvents), catalysts (e.g., FeCl₃ vs. AlCl₃), and purification methods .
  • Byproduct analysis : Use GC-MS or HPLC to identify impurities (e.g., di-brominated byproducts) affecting yield calculations .

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